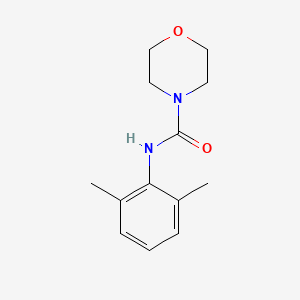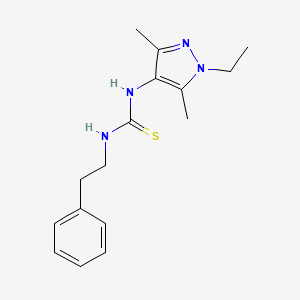
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM is a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. The GABAA receptor is a target for many drugs that are used to treat anxiety, insomnia, and seizures. DMCM has been shown to have anxiogenic effects in animal models, which makes it a useful tool for studying anxiety disorders.
Wirkmechanismus
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions. When GABA binds to the receptor, it opens the ion channel and allows chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This leads to an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects in animal models. It increases anxiety-like behavior in rodents, which makes it a useful tool for studying anxiety disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been shown to have anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for seizures. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have sedative effects at high doses, which may limit its usefulness as a research tool.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a useful tool for studying anxiety disorders and the GABAA receptor. It has been extensively studied and its pharmacological properties are well-characterized. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively easy to synthesize and can be obtained from commercial sources. However, N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has limitations as a research tool. It has sedative effects at high doses, which may limit its usefulness in behavioral studies. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide also has potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. One area of research is the development of more selective positive allosteric modulators of the GABAA receptor. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide binds to a site on the receptor that is not specific to any particular GABAA receptor subtype, which limits its usefulness in studying specific subtypes of the receptor. Another area of research is the development of drugs that target the GABAA receptor for the treatment of anxiety disorders and other neurological disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has potential therapeutic applications for seizures, but its sedative effects may limit its usefulness as a therapeutic agent. Finally, further research is needed to understand the biochemical and physiological effects of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide and its potential toxicity.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)acetamide. The acetamide is then reacted with morpholine and triethylamine to form N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties. It has been used as a tool to study anxiety disorders in animal models. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects, which makes it a useful tool for studying the underlying mechanisms of anxiety. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been used to study the GABAA receptor and its role in anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-11(2)12(10)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWQHGXCWOOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(2,6-Xylyl)carbamoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)



![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
